(R)-1-(3,4-Difluorophenyl)ethanamine hydrochloride
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Overview
Description
®-1-(3,4-Difluorophenyl)ethanamine hydrochloride is a chiral amine compound with significant applications in pharmaceutical and chemical research. It is characterized by the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Difluorophenyl)ethanamine hydrochloride typically involves the reduction of 3,4-difluoroacetophenone followed by amination. One common method is the asymmetric reduction of 3,4-difluoroacetophenone using a chiral catalyst to obtain the corresponding alcohol, which is then converted to the amine via reductive amination. The hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods often employ biocatalytic processes for the asymmetric reduction step. Recombinant whole-cell systems expressing specific enzymes, such as alcohol dehydrogenase and transaminase, are used to achieve high enantioselectivity and yield. These methods are scalable and environmentally friendly, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(3,4-Difluorophenyl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®-1-(3,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain biological pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Trifluoromethylphenyl)ethanamine hydrochloride
- ®-1-(3,5-Difluorophenyl)ethanamine hydrochloride
- ®-1-(3,4-Dichlorophenyl)ethanamine hydrochloride
Uniqueness
®-1-(3,4-Difluorophenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positioning can result in distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYCUFKROCITGA-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662538 |
Source
|
Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
441074-81-3 |
Source
|
Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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